molecular formula C4H8ClF2NO B1431891 3-(Difluoromethoxy)azetidine hydrochloride CAS No. 1619991-11-5

3-(Difluoromethoxy)azetidine hydrochloride

Cat. No. B1431891
M. Wt: 159.56 g/mol
InChI Key: KUIKFEDNGUTEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethoxy)azetidine hydrochloride (3-DFMAH) is an organofluorine compound that has been used in chemical synthesis and in scientific research. It is an important building block in many chemical reactions and has been used to synthesize a variety of molecules. In addition, 3-DFMAH has been used in a variety of scientific research applications, including biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 3-(Difluoromethoxy)azetidine hydrochloride is not well understood. However, it is believed that the fluorine-containing moiety of 3-(Difluoromethoxy)azetidine hydrochloride is responsible for its activity. It is believed that the fluorine-containing moiety of 3-(Difluoromethoxy)azetidine hydrochloride interacts with the active site of enzymes and proteins, leading to the inhibition of their activity. In addition, it is believed that the fluorine-containing moiety of 3-(Difluoromethoxy)azetidine hydrochloride interacts with other molecules, such as small molecules and peptides, leading to the inhibition of their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Difluoromethoxy)azetidine hydrochloride are not well understood. However, it has been shown to inhibit the activity of enzymes and proteins, leading to a decrease in their activity. In addition, it has been shown to interact with small molecules and peptides, leading to the inhibition of their activity. Furthermore, 3-(Difluoromethoxy)azetidine hydrochloride has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The use of 3-(Difluoromethoxy)azetidine hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in a variety of forms. Second, it is relatively inexpensive compared to other fluorine-containing compounds. Third, it is relatively stable and has a relatively long shelf-life. However, there are some limitations to the use of 3-(Difluoromethoxy)azetidine hydrochloride in laboratory experiments. First, it is not water-soluble and must be dissolved in an organic solvent. Second, it is not very soluble in most organic solvents. Third, it is not very stable in the presence of light and air.

Future Directions

The future directions for 3-(Difluoromethoxy)azetidine hydrochloride research are numerous. First, further research is needed to better understand the mechanism of action of 3-(Difluoromethoxy)azetidine hydrochloride. Second, further research is needed to understand the biochemical and physiological effects of 3-(Difluoromethoxy)azetidine hydrochloride. Third, further research is needed to develop methods to improve the solubility and stability of 3-(Difluoromethoxy)azetidine hydrochloride in various solvents. Fourth, further research is needed to develop methods to improve the synthesis of 3-(Difluoromethoxy)azetidine hydrochloride. Fifth, further research is needed to develop methods to improve the efficacy of 3-(Difluoromethoxy)azetidine hydrochloride in laboratory experiments. Finally, further research is needed to develop new applications of 3-(Difluoromethoxy)azetidine hydrochloride in scientific research.

Scientific Research Applications

3-(Difluoromethoxy)azetidine hydrochloride has been used in a variety of scientific research applications. For example, it has been used as a tool to study the effects of fluorine-containing compounds on biochemical and physiological processes. In addition, 3-(Difluoromethoxy)azetidine hydrochloride has been used as a tool to study the mechanisms of enzyme inhibition and protein-ligand interactions. Furthermore, 3-(Difluoromethoxy)azetidine hydrochloride has been used to synthesize a variety of molecules, such as inhibitors of protein-protein interactions and inhibitors of enzyme activity.

properties

IUPAC Name

3-(difluoromethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIKFEDNGUTEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)azetidine hydrochloride

CAS RN

1619991-11-5
Record name 3-(difluoromethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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